molecular formula C11H18N4O4 B2589722 2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid CAS No. 2248315-42-4

2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid

Cat. No. B2589722
CAS RN: 2248315-42-4
M. Wt: 270.289
InChI Key: HZRIUETWEXPADI-UHFFFAOYSA-N
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Description

The compound is a derivative of acetic acid, with a complex substituent attached to one of the carbons. This substituent includes a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms . Triazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the 1,2,4-triazole ring and various substituents. The compound would likely exhibit some degree of polarity due to the presence of multiple nitrogen atoms and the carbonyl group in the acetic acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and carbonyl group would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing 1,2,4-triazole rings act by inhibiting the action of certain enzymes, but without more information, it’s impossible to say how this specific compound might act .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further developed as a potential drug .

properties

IUPAC Name

2-[4-methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)15(5)9-13-12-7(14(9)4)6-8(16)17/h6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRIUETWEXPADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN=C(N1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(tert-butoxy)carbonyl](methyl)amino}-4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

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